Mini Gastrin I, human

Gastroenterology Endocrinology In Vivo Pharmacology

Avoid experimental variability from mismatched gastrin isoform selection. This 13-mer minigastrin (LEEEEEAYGWMDF-NH₂) offers distinct pharmacokinetics vs. gastrin-17 or pentagastrin, ensuring reproducible CCK2 receptor activation. · Short half-life (1.8 min): Enables cross-over study designs with minimal carryover · High CCK2 affinity (low nM): Robust tool for antagonist screening & targeted radiopharmaceutical development · Synthetic accessibility: Cost-effective agonist control for HTS campaigns Choose when rapid washout and quantitative benchmarking of gastrin analogues are critical.

Molecular Formula C74H99N15O26S
Molecular Weight 1646.7 g/mol
CAS No. 54405-27-5
Cat. No. B549806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMini Gastrin I, human
CAS54405-27-5
Molecular FormulaC74H99N15O26S
Molecular Weight1646.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
InChIInChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
InChIKeyHRSUIUNCTPSRLR-SOLHVGTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mini Gastrin I, human: Product & Technical Overview


Mini Gastrin I, human (CAS 54405-27-5) is a 13-amino acid peptide fragment (sequence LEEEEEAYGWMDF-NH₂) corresponding to residues 5–17 of the human gastrin-17 sequence [1]. It functions as a selective agonist of the cholecystokinin-2 (CCK2; CCK-B) receptor and is a primary tool for studying gastrin-mediated gastric acid secretion and CCK2 receptor signaling in endocrine and oncological research . Unlike full-length gastrin-17, this truncated minigastrin retains the critical C-terminal tetrapeptide pharmacophore required for receptor activation while exhibiting distinct pharmacodynamic and pharmacokinetic properties that mandate careful experimental selection [2].

CCK2 receptor signaling and gastric acid secretion studies
Truncated pharmacophore (C-terminal tetrapeptide) with distinct PK profile
Suitable for endocrine and oncological research requiring rapid clearance

Mini Gastrin I, human: Gastrin Analog Differences


Gastrin peptides—including gastrin-34 (big gastrin), gastrin-17 (little gastrin), minigastrin (13–14 residues), and synthetic pentagastrin—all activate the CCK2 receptor, yet they are not functionally equivalent [1]. Empirical studies demonstrate that peptide length and N-terminal sequence profoundly influence in vivo secretory potency, metabolic stability, and receptor residence time, resulting in distinct half-lives ranging from 1.8 minutes for minigastrin to over 11 minutes for gastrin-34 [2]. Substituting one gastrin isoform for another without accounting for these documented differences can compromise experimental reproducibility and data interpretation in both in vivo pharmacology and CCK2 receptor-targeted imaging applications [3].

Secretory potency may differ from gastrin-17; equimolar substitution can produce different acid outputs and confound dose-response interpretation.

Metabolic half-life varies with peptide length (minigastrin clears faster), requiring distinct infusion or sampling protocols for reproducible PK/PD data.

Receptor residence time and clearance pathway may not be equivalent across gastrin isoforms; changing analogs without validation risks compromising experimental comparability.

Mini Gastrin I, human: Evidence vs. Comparator Gastrins


Gastric Acid Secretory Potency vs. Gastrin-17

In a direct head-to-head comparison, human minigastrin (HG-13-I) demonstrates significantly lower gastric acid secretory potency than human gastrin-17 (HG-17-I) [1]. When infused intravenously at equimolar doses (100–800 pmol/kg-hr) in conscious dogs with gastric fistulae, HG-13-I achieved only 40% of the acid output stimulated by HG-17-I [1].

Secretory Potency
Head-to-head
Potency ratio 0.4 (95% CI 0.2–0.6) vs. gastrin-17 (reference 1.0)
Reported lower acid output; supports dose-context review.
Equimolar i.v. infusion in conscious dogs; model-specific context.
Gastroenterology Endocrinology In Vivo Pharmacology

Systemic Clearance vs. Gastrin-17 and Gastrin-34

Minigastrin (G-14) exhibits a markedly shorter elimination half-life compared to larger gastrin isoforms [1]. Following intravenous infusion in dogs, the disappearance half-time (t₁/₂) was 1.75 minutes for minigastrin, compared to 4.85 minutes for gastrin-17 and 11.53 minutes for gastrin-34 [1].

Plasma Half-Life
Head-to-head
1.75 min (minigastrin)
Rapid clearance vs. gastrin-17 (4.85 min) and gastrin-34 (11.53 min).
Exposure profiles differ; infusion protocol adjustment may be needed.
Pharmacokinetics Peptide Metabolism In Vivo Studies

Equipotent Acid Secretion vs. Gastrin-17

In contrast to the 1974 Walsh study, a subsequent reappraisal found no statistically significant difference in acid output between synthetic human minigastrin (HG-14-I) and natural human gastrin-17 (HG-17-I) when infused at equimolar doses [1]. Both peptides produced equimolar increases over basal serum immunoreactive gastrin and similar acid secretion in five dogs with gastric fistulae and Heidenhain pouches [1].

Equipotent Acid Output
Context-dependent
No significant difference reported vs. gastrin-17 in a separate study.
Conflicting evidence; potency profile may depend on experimental model.
Model-specific review recommended before isoform selection.
Gastroenterology Endocrinology Comparative Pharmacology

CCK2 Receptor-Targeted Radiopharmaceutical Scaffold

Minigastrin-based peptides, such as ¹¹¹In-DOTA-MG11, demonstrate favorable tumor-targeting characteristics compared to CCK-based analogues in preclinical models [1]. In biodistribution studies, minigastrin analogues achieved higher tumor uptake (~2.5% ID/g) than CCK8-based peptides, and specific structural modifications (e.g., varying N-terminal Glu residues) further improved tumor-to-kidney ratios [1].

Tumor Uptake
Class-level
Minigastrin analogues ~2.5% ID/g; structural tuning improves tumor-to-kidney ratio.
Reported scaffold for CCK2-targeted radioligand optimization.
Biodistribution data in mouse xenograft models; class-level inference.
Nuclear Medicine Oncology Radiopharmacy

High-Affinity CCK2 Receptor Binding

Minigastrin and its analogues retain high affinity for the CCK2 receptor, with binding affinities (Kd or IC₅₀) consistently in the low nanomolar range [REFS-1, REFS-2]. For example, optimized minigastrin analogues (e.g., PP-F11) exhibit IC₅₀ values between 0.79 and 1.51 nM [2], comparable to or exceeding the affinity of the endogenous ligand gastrin-17.

Binding Affinity
Class-level
Kd ~1.77 nM; IC₅₀ 0.79–1.51 nM
High CCK2 affinity retained; supports screening and radioligand applications.
Affinity context from multiple analogues; confirm under own assay conditions.
Receptor Pharmacology Medicinal Chemistry In Vitro Binding Assays

Divergent Pharmacokinetics vs. Pentagastrin

Minigastrin and pentagastrin exhibit different metabolic fates in vivo [1]. Studies in dogs and rats demonstrate that synthetic human gastrin I is inactivated primarily in the small bowel, whereas pentagastrin is rapidly inactivated by the liver [1].

Clearance Route
Class-level
Minigastrin: small bowel vs. pentagastrin: hepatic
Metabolic pathway differs; may influence GI vs. hepatic study design.
Qualitative organ-clearance difference; verify in target species.
Pharmacokinetics Peptide Metabolism In Vivo Pharmacology

Mini Gastrin I, human: Research & Industrial Applications


In Vivo Gastric Acid Secretion with Rapid Clearance

Researchers designing acute gastric acid secretion experiments where rapid washout and minimized carryover effects are critical should select Mini Gastrin I over gastrin-17 or gastrin-34. Its short plasma half-life (1.8–1.75 min) [REFS-1, REFS-2] allows for tighter temporal control of receptor stimulation and facilitates repeated dosing or cross-over study designs.

CCK2 Radioligand Development & Preclinical Imaging

The minigastrin scaffold serves as a validated starting point for developing CCK2 receptor-targeted radiopharmaceuticals for oncology applications [1]. Its retained high receptor affinity (low nM range) [2] and established structure-activity relationships for optimizing tumor-to-kidney ratios make it preferable to CCK8-based peptides for scintigraphy or PET imaging of medullary thyroid carcinoma and other CCK2-expressing tumors [3].

Structure-Activity Relationship Studies of Gastrin Peptides

For medicinal chemistry programs investigating the determinants of CCK2 receptor activation and peptide metabolic stability, Mini Gastrin I provides a well-characterized, truncated pharmacophore. The documented functional consequences of N-terminal truncation (potency ratio 0.4 vs. gastrin-17 [1]) and accelerated clearance [2] offer clear quantitative benchmarks for evaluating novel gastrin analogues or peptide mimetics.

Positive Control for CCK2 Antagonist Screening

In high-throughput screening campaigns for CCK2 receptor antagonists, Mini Gastrin I can serve as a cost-effective, synthetically accessible agonist control. Its high receptor affinity [1] and functional activity ensure robust assay signal, while its reduced size relative to gastrin-17 may simplify analytical characterization and reduce non-specific binding in certain assay formats.

Application
Selection Property
Validation Focus
Gastric acid secretion with rapid washout
Short systemic half-life
Confirm clearance kinetics and minimize carryover
CCK2 radiopharmaceutical development
High receptor affinity and tumor-targeting scaffold
Validate binding and tumor-to-background ratios in model
Gastrin peptide SAR studies
Truncated pharmacophore with defined potency benchmarks
Benchmark potency and stability against novel analogues
CCK2 antagonist screening control
High-affinity agonist with robust assay signal
Confirm agonist activity and assay format compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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